molecular formula C6H8S2Se B186577 3,4-Bis(methylsulfanyl)selenophene CAS No. 88589-46-2

3,4-Bis(methylsulfanyl)selenophene

Cat. No.: B186577
CAS No.: 88589-46-2
M. Wt: 223.2 g/mol
InChI Key: CPESLKFBVZTGRT-UHFFFAOYSA-N
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Description

3,4-Bis(methylsulfanyl)selenophene is an organoselenium compound characterized by the presence of two methylsulfanyl groups attached to a selenophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(methylsulfanyl)selenophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dibutyl diselenide with 1,3-diynes in the presence of iron(III) chloride in dichloromethane at 40°C under an argon atmosphere . This method ensures the formation of the selenophene ring with the desired substituents.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(methylsulfanyl)selenophene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the selenophene ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the selenophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,4-Bis(methylsulfanyl)selenophene has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Bis(methylsulfanyl)selenophene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s selenophene ring and methylsulfanyl groups allow it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, including antioxidant and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Bis(butylselanyl)selenophene
  • 3,4-Dimethylthioselenophene
  • 3-Butylselanyl-4-alkoxyselenophene

Uniqueness

3,4-Bis(methylsulfanyl)selenophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Properties

IUPAC Name

3,4-bis(methylsulfanyl)selenophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2Se/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPESLKFBVZTGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C[Se]C=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394417
Record name Selenophene,3,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88589-46-2
Record name Selenophene,3,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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